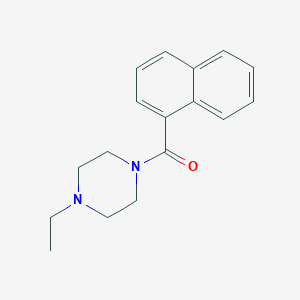

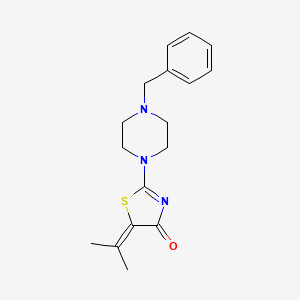

![molecular formula C18H16N2OS B5808238 3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5808238.png)

3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiazole-containing benzamides, such as the one in focus, typically involves a multi-step reaction process. For instance, similar compounds have been synthesized starting from basic aromatic acids and chlorides, followed by the introduction of thiazolyl and methyl groups through cyclization and substitution reactions. These methods demonstrate the complexity and precision required in synthesizing such compounds, aiming for high yield and purity (Ravinaik et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of thiazole benzamides often involves spectroscopic techniques and X-ray crystallography to determine their configuration and conformation. Such analyses reveal the intricate arrangements of atoms and the presence of specific functional groups that define their chemical behavior and interaction capabilities. For example, crystal structure analysis has elucidated the presence of non-covalent interactions, such as hydrogen bonding and π-π stacking, which play crucial roles in the stability and reactivity of these molecules (Sharma et al., 2016).

Chemical Reactions and Properties

Thiazole benzamides participate in various chemical reactions, leveraging their functional groups for modifications and interactions with other molecules. Their reactivity is often explored in the context of synthesizing derivatives with enhanced properties or for specific applications, such as antimicrobial or anticancer agents. The presence of thiazole and benzamide groups provides reactive sites for substitutions and additions, leading to a wide range of possible derivatives and biological activities (Incerti et al., 2017).

Mécanisme D'action

- The IP receptor is an established relaxant prostanoid receptor that plays a crucial role in vasodilation and maintaining vascular tone .

- Increased cAMP levels result in vasodilation, inhibition of platelet aggregation, and suppression of smooth muscle cell proliferation .

Target of Action

Mode of Action

Biochemical Pathways

Orientations Futures

The future directions in the field of thiazole derivatives involve the design and development of different thiazole derivatives with lesser side effects . Modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is a current area of research .

Propriétés

IUPAC Name |

3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS/c1-12-5-3-7-15(9-12)18(21)20-16-8-4-6-14(10-16)17-11-22-13(2)19-17/h3-11H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKFFXYYZUKMSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isopropyl [(4-methyl-2-quinolinyl)thio]acetate](/img/structure/B5808177.png)

![2-(2,6-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5808200.png)

![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B5808208.png)

![isopropyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5808216.png)

![2-(1,3-benzodioxol-5-yl)-3-[4-(diethylamino)phenyl]acrylonitrile](/img/structure/B5808229.png)

![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5808234.png)